![molecular formula C14H23N4O2P B14134095 N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide CAS No. 88789-60-0](/img/structure/B14134095.png)
N''-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N',N'-tetramethylphosphoric triamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is a complex organic compound that features an aziridine ring, a phenyl group, and a phosphoric triamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide typically involves the reaction of aziridine with a suitable precursor under controlled conditions. One common method involves the coupling of aziridine with an electrophilic nitrogen source, such as iminoiodinane or organoazide, to form the aziridine ring . The reaction conditions often require a basic environment and may involve the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the aziridine ring, forming amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various amine derivatives, substituted aziridines, and other nitrogen-containing compounds. These products are often of interest for their potential biological activity and synthetic utility.
科学研究应用
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide has several scientific research applications:
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
作用机制
The mechanism of action of N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide involves its interaction with molecular targets such as DNA and proteins. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of essential biological processes. This reactivity is exploited in its use as an anticancer agent, where it can induce DNA damage and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
N-Tosylaziridine: A derivative of aziridine with a tosyl group, used in the synthesis of more complex molecules.
Aziridine-1-carbaldehyde oxime: Known for its cytotoxic activity and potential as an anticancer agent.
Uniqueness
N’‘-{4-[2-(Aziridin-1-yl)-2-oxoethyl]phenyl}-N,N,N’,N’-tetramethylphosphoric triamide is unique due to its combination of an aziridine ring with a phosphoric triamide moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
88789-60-0 |
|---|---|
分子式 |
C14H23N4O2P |
分子量 |
310.33 g/mol |
IUPAC 名称 |
1-(aziridin-1-yl)-2-[4-[bis(dimethylamino)phosphorylamino]phenyl]ethanone |
InChI |
InChI=1S/C14H23N4O2P/c1-16(2)21(20,17(3)4)15-13-7-5-12(6-8-13)11-14(19)18-9-10-18/h5-8H,9-11H2,1-4H3,(H,15,20) |
InChI 键 |
DQUUQZXNULSXQC-UHFFFAOYSA-N |
规范 SMILES |
CN(C)P(=O)(NC1=CC=C(C=C1)CC(=O)N2CC2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)

![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
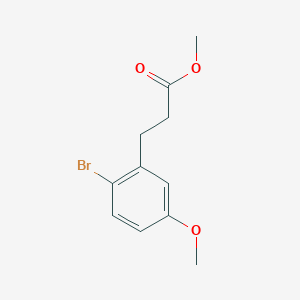
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

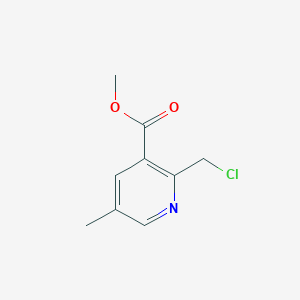
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
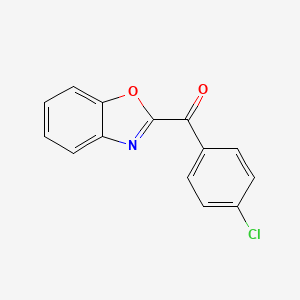
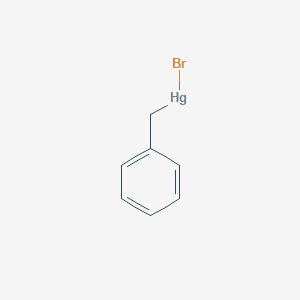
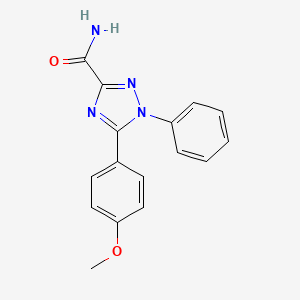
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(E)-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B14134092.png)
